5-methoxy-1,3-benzoxazole-2-thiol
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Overview
Description
5-methoxy-1,3-benzoxazole-2-thiol is a heterocyclic aromatic compound that features a benzene ring fused to an oxazole ring with a thiol group at the second position and a methoxy group at the fifth position. This compound is part of the benzoxazole family, which is known for its diverse biological activities and applications in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-methoxy-1,3-benzoxazole-2-thiol typically involves the condensation of 2-aminophenol with appropriate aldehydes or ketones. One common method includes the use of 2-aminophenol and an aldehyde in the presence of a catalyst such as titanium tetraisopropoxide (TTIP) and hydrogen peroxide in ethanol . The reaction is carried out at moderate temperatures (around 50°C) to yield the desired benzoxazole derivative.
Industrial Production Methods
Industrial production of benzoxazole derivatives often employs solid-phase synthesis techniques, which allow for efficient and scalable production. These methods utilize combinatorial chemistry approaches to generate a wide range of benzoxazole derivatives, including this compound .
Chemical Reactions Analysis
Types of Reactions
5-methoxy-1,3-benzoxazole-2-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to form corresponding thiols or other reduced derivatives.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Reducing agents such as sodium borohydride.
Substitution: Various nucleophiles can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include disulfides, sulfonic acids, and substituted benzoxazole derivatives .
Scientific Research Applications
5-methoxy-1,3-benzoxazole-2-thiol has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its antimicrobial and antifungal properties.
Medicine: Explored for potential anticancer and anti-inflammatory activities.
Industry: Utilized in the development of new materials and pharmaceuticals
Mechanism of Action
The mechanism of action of 5-methoxy-1,3-benzoxazole-2-thiol involves its interaction with various biological targets. The compound can form hydrogen bonds and π-π interactions with enzymes and proteins, thereby modulating their activity. It has been shown to inhibit enzymes such as DNA topoisomerases and protein kinases, which are involved in cancer cell proliferation .
Comparison with Similar Compounds
Similar Compounds
- 5-nitro-2-(4-butylphenyl)benzoxazole
- 2-(4-butylphenyl)oxazolo[4,5-b]pyridine
- 5-methoxy-2(3H)-benzoxazolethione
Uniqueness
5-methoxy-1,3-benzoxazole-2-thiol is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. The presence of both methoxy and thiol groups allows for versatile chemical modifications and interactions with biological targets .
Properties
IUPAC Name |
5-methoxy-1,3-benzoxazole-2-thiol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7NO2S/c1-10-5-2-3-7-6(4-5)9-8(12)11-7/h2-4H,1H3,(H,9,12) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QGTUVLRFJOUWBN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)OC(=N2)S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC2=C(C=C1)OC(=N2)S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7NO2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.21 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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